molecular formula C15H21ClN2O B15361192 trans-4-(3-Amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile hydrochloride

trans-4-(3-Amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile hydrochloride

Cat. No.: B15361192
M. Wt: 280.79 g/mol
InChI Key: RKCKNOUYHAXBBL-UHFFFAOYSA-N
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Description

trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzonitrile group attached to a cyclobutyl ring with specific substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl core. This can be achieved through a series of reactions including cyclization, amination, and halogenation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzonitrile group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The nitrile group can be reduced to form primary amines.

  • Substitution: : The cyclobutyl ring can undergo substitution reactions, where different functional groups can replace the existing substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Carboxylic acids, amides, and other oxidized derivatives.

  • Reduction: : Primary amines, alcohols, and other reduced derivatives.

  • Substitution: : Alkylated, acylated, or otherwise substituted cyclobutyl derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : In the study of enzyme inhibitors or as a probe in biochemical assays.

  • Medicine: : As a potential therapeutic agent or intermediate in drug synthesis.

  • Industry: : In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system and the desired outcome.

Comparison with Similar Compounds

trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride: can be compared to other similar compounds, such as:

  • 4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)-2-chloro-benzonitrile;hydrochloride

  • trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)-2-chloro-benzonitrile

  • 4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzamide

These compounds share similar structural features but differ in their functional groups and potential applications. The uniqueness of trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride lies in its specific combination of the benzonitrile group and the cyclobutyl ring, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxybenzonitrile;hydrochloride

InChI

InChI=1S/C15H20N2O.ClH/c1-14(2)12(17)15(3,4)13(14)18-11-7-5-10(9-16)6-8-11;/h5-8,12-13H,17H2,1-4H3;1H

InChI Key

RKCKNOUYHAXBBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC=C(C=C2)C#N)(C)C)N)C.Cl

Origin of Product

United States

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